2-Cyclopropyloxolane-2-carboxylic acid
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Overview
Description
2-Cyclopropyloxolane-2-carboxylic acid is an organic compound characterized by a cyclopropyl group attached to an oxolane ring, which in turn is bonded to a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclopropyloxolane-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclopropanation of oxolane derivatives followed by carboxylation. The cyclopropanation can be achieved using reagents such as diazomethane or Simmons-Smith reagents. The carboxylation step typically involves the use of carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyloxolane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxo derivatives.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH₄) can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl or oxolane ring positions, using reagents such as halides or amines
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: LiAlH₄, NaBH₄
Substitution: Halides, amines, Grignard reagents
Major Products Formed
Oxidation: Oxo derivatives
Reduction: Alcohols
Substitution: Substituted cyclopropyl or oxolane derivatives
Scientific Research Applications
2-Cyclopropyloxolane-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts for industrial processes
Mechanism of Action
The mechanism of action of 2-Cyclopropyloxolane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes by binding to their active sites. This interaction can alter the enzyme’s activity, leading to changes in metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Cyclopropane carboxylic acid
- Oxolane carboxylic acid
- Cyclopropyl oxolane derivatives
Uniqueness
2-Cyclopropyloxolane-2-carboxylic acid is unique due to the combination of the cyclopropyl and oxolane rings, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
IUPAC Name |
2-cyclopropyloxolane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-7(10)8(6-2-3-6)4-1-5-11-8/h6H,1-5H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMIJMLDLMEMJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)(C2CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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